molecular formula C8H7Br2NO2 B1587558 1,3-Bis(bromomethyl)-5-nitrobenzene CAS No. 51760-20-4

1,3-Bis(bromomethyl)-5-nitrobenzene

Cat. No.: B1587558
CAS No.: 51760-20-4
M. Wt: 308.95 g/mol
InChI Key: QYSIUHPRIGFUPX-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)-5-nitrobenzene is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(bromomethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSIUHPRIGFUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395347
Record name 1,3-bis(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51760-20-4
Record name 1,3-bis(bromomethyl)-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Guide: 1,3-Bis(bromomethyl)benzene vs. 5-Nitro Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Linker Chemistry for Peptide Stapling & Macrocyclization

Executive Summary

This technical guide analyzes the functional and mechanistic divergences between 1,3-bis(bromomethyl)benzene (m-BBB) and its 5-nitro derivative (5-NO₂-m-BBB) . While both reagents serve as electrophilic "staples" for cysteine-based peptide macrocyclization, their utility profiles are distinct. m-BBB is the industry standard for structural constraint (helix stabilization), whereas 5-NO₂-m-BBB acts as a "functionalizable scaffold," enabling post-cyclization modification (e.g., fluorophore attachment, affinity tagging) via reduction of the nitro group.

Part 1: Structural & Electronic Architecture

The core difference between these linkers lies in the electronic influence of the substituent at the 5-position (meta to the bromomethyl groups).

1. Electronic Effects & Hammett Parameters

The reactivity of the benzylic bromide is governed by the electron density at the benzylic carbon.

  • m-BBB (H-substituent): Electronically neutral. The benzylic carbons react via standard

    
     kinetics with thiols.
    
  • 5-NO₂-m-BBB (NO₂-substituent): The nitro group is a potent electron-withdrawing group (EWG).

    • Hammett Constant (

      
      ):  The nitro group has a 
      
      
      
      value of approximately +0.71 , indicating strong electron withdrawal via induction (-I) and resonance (-R), though the resonance effect is less direct on the meta-position compared to ortho/para.
    • Impact: This withdrawal creates a larger partial positive charge (

      
      ) on the benzylic carbons, making them more electrophilic . Consequently, the 5-nitro derivative typically exhibits faster reaction kinetics with nucleophilic cysteine thiolates compared to the unsubstituted parent.
      
2. Solubility & Physical Properties
Property1,3-Bis(bromomethyl)benzene5-Nitro-1,3-bis(bromomethyl)benzene
Molecular Weight 263.96 g/mol 308.96 g/mol
Polarity Low (Lipophilic)Moderate (Dipole moment induced by NO₂)
Solubility Soluble in DCM, CHCl₃, TolueneSoluble in DMF, DMSO, Acetonitrile
Crystallinity White solid (mp: 74-77 °C)Pale yellow/beige solid (mp: ~95-98 °C)
Handling Hazard Lachrymator, Skin IrritantLachrymator, Potential Explosive (if dry/pure)
Part 2: Reactivity Profile & Mechanism

The primary application for both reagents is the bis-alkylation of cysteine residues (Cys-X-X-Cys or Cys-X-X-X-Cys) to form a thioether bridge.

Mechanistic Pathway

The reaction proceeds via a double


 displacement. The high contrast diagram below illustrates the electronic activation provided by the nitro group.

ReactionMechanism cluster_effect Nitro Group Effect Substrate 5-Nitro-m-BBB (Electrophile) TS Transition State (Stabilized by EWG) Substrate->TS Inductive Withdrawal (-I) Nu Cysteine Thiolate (Nucleophile) Nu->TS S_N2 Attack Product Stapled Peptide (Thioether Linkage) TS->Product -Br⁻ Leaving Group Text NO2 pulls e- density, increasing delta+ on CH2Br, accelerating attack.

Figure 1: Mechanistic pathway of cysteine alkylation. The nitro group (EWG) lowers the LUMO energy of the benzylic system, facilitating nucleophilic attack.

Critical Consideration: While the nitro group accelerates cross-linking, it also increases susceptibility to hydrolysis (reaction with water/hydroxide). Therefore, the 5-nitro derivative requires stricter pH control (pH 7.5–8.0) and minimal aqueous exposure time compared to m-BBB.

Part 3: Functional Utility in Drug Discovery

This is the decisive factor for selection.

1. m-BBB: The Structural Staple

Use this reagent when the sole objective is conformational constraint .

  • Goal: Stabilize

    
    -helical secondary structure.
    
  • Outcome: Increases protease resistance and cell permeability of the peptide.

  • Limitation: The benzene ring is chemically inert after reaction; no further handles are available.

2. 5-NO₂-m-BBB: The Functional Scaffold

Use this reagent when you need a handle for diversification .

  • Workflow:

    • Stapling: Cyclize the peptide using the dibromide.

    • Reduction: Chemoselective reduction of the Nitro group (-NO₂) to an Aniline (-NH₂).[1]

    • Conjugation: React the new aniline amine with NHS-esters, isothiocyanates, or via reductive amination.

  • Applications:

    • Attaching Fluorophores (FITC, Rhodamine) for localization studies.

    • Attaching Biotin for pull-down assays.

    • Attaching Warheads (e.g., covalent inhibitors) or recruiting elements (e.g., E3 ligase ligands for PROTACs).

FunctionalizationWorkflow Step1 Step 1: Peptide Stapling (Reagent: 5-NO2-m-BBB) Step2 Intermediate: Nitro-Stapled Peptide Step1->Step2 Step3 Step 2: Reduction (-NO2 -> -NH2) (Reagent: SnCl2 or Fe/HCl) Step2->Step3 Step4 Intermediate: Aniline-Stapled Peptide Step3->Step4 Step5 Step 3: Functionalization (Reagent: R-NHS Ester) Step4->Step5 Final Final Conjugate: Fluorophore/Drug-Linked Peptide Step5->Final

Figure 2: Workflow for converting the 5-nitro staple into a functionalized conjugate.

Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Nitro-1,3-bis(bromomethyl)benzene

Rationale: Commercial supplies can be impure. In-house synthesis via radical bromination ensures quality.

  • Reagents: 5-Nitro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), Benzoyl Peroxide (catalytic), CCl₄ or Methyl Formate (solvent).

  • Setup: Flame-dried round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve 5-nitro-m-xylene in solvent. Add NBS and initiator.

    • Reflux under inert atmosphere (

      
      ) with irradiation (tungsten lamp) for 4–6 hours.
      
    • Monitor: TLC (Hexane/EtOAc) for disappearance of mono-bromo species.

  • Workup: Filter off succinimide byproduct. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol or CCl₄/Hexane.

    • Note: The nitro derivative crystallizes readily, aiding purification compared to the oilier m-BBB.

Protocol B: Peptide Stapling (General)

Applicable to both linkers, with solvent adjustments.

  • Peptide Prep: Dissolve cysteine-containing peptide (0.1–1.0 mM) in Ammonium Bicarbonate buffer (pH 8.0) / Acetonitrile (3:1 or 1:1 ratio).

    • Expert Tip: Ensure TCEP is added to reduce any disulfide bonds prior to stapling.

  • Linker Addition:

    • m-BBB: Dissolve in 100% DMF or Acetonitrile.

    • 5-NO₂-m-BBB: Dissolve in DMF (preferred due to polarity).

    • Add linker (1.1–1.5 eq) dropwise to the stirring peptide solution.

  • Incubation: Stir at Room Temp for 60–120 mins.

  • Quench: Add excess DTT or

    
    -mercaptoethanol to scavenge unreacted linker.
    
  • Analysis: LC-MS to confirm mass shift (+102 Da for m-BBB; +147 Da for 5-NO₂-m-BBB).

References
  • Timmerman, P., et al. (2005).[2] "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821-824. Link

  • Heinis, C., et al. (2009). "Phage-encoded combinatorial chemical libraries based on bicyclic peptides." Nature Chemical Biology, 5(7), 502-507. Link

  • Lau, Y. H., et al. (2015). "Peptide stapling with 1,3-bis(bromomethyl)benzene: synthesis, structure, and biological activity." Nature Protocols, 10, 585–594. Link

  • Jo, H., et al. (2012). "Development of alpha-helical peptide models for protein-protein interactions using 1,3-bis(bromomethyl)benzene derivatives." Journal of the American Chemical Society, 134(42), 17704-17713. Link

  • BenchChem. (2025). "A Comparative Guide to Bis(bromomethyl) Reagents." BenchChem Technical Library. Link

Sources

Safe Handling and Application Guide: 1,3-Bis(bromomethyl)-5-nitrobenzene

[1]

Executive Summary & Chemical Identity

This compound is a specialized bifunctional electrophile widely employed in medicinal chemistry as a "linker" scaffold.[1] Its core utility lies in its ability to facilitate double nucleophilic substitution (

However, its chemical utility comes with a significant safety trade-off: it is a potent lachrymator and a benzylic alkylating agent.[1] This guide transcends standard SDS requirements to provide a researcher-centric protocol for safe manipulation and experimental success.

Parameter Details
CAS Number 51760-20-4
IUPAC Name This compound
Molecular Formula

Molecular Weight 308.96 g/mol
Appearance White to off-white crystalline solid
Melting Point 102–105 °C (Reported)
Storage 2–8°C (Cold Chain); Protect from light and moisture

Critical Safety Profile: The Lachrymator Protocol

The Hazard Mechanism

This compound acts as a powerful lachrymator (tear gas agent).[1][2] Upon contact with the moisture in the eyes or mucous membranes, the benzylic bromide moieties can hydrolyze, releasing hydrobromic acid (HBr) and alkylating sensitive protein targets (TRPA1 ion channels), causing immediate, debilitating pain and profuse tearing.

Hierarchy of Controls (Visualized)

Handling this compound requires a strict containment strategy.[2][3][4][5][6] Reliance on PPE alone is insufficient.[1]

SafetyProtocolcluster_engineering1. Engineering Controls (Primary)cluster_ppe2. Personal Protective Equipment (Secondary)cluster_decon3. Decontamination & WasteHoodFume Hood(Sash < 18 inches)AirflowFace Velocity> 100 fpmHood->AirflowGlovesDouble Nitrile Gloves(Change immediately on splash)Airflow->GlovesRequiredEyesChemical Goggles(NOT Safety Glasses)Gloves->EyesRespRespirator (if outside hood)OV/AG CartridgeEyes->RespContingencyQuenchQuench Solution(5% NaHCO3 or NaOH)Resp->QuenchPost-WorkWasteHalogenated WasteLabel: 'Lachrymator'Quench->Waste

Figure 1: The "Defense-in-Depth" safety workflow for handling benzylic bromides.

Emergency Response
  • Eye Contact: Do not rub eyes.[1] Flush immediately with water for 15 minutes.[2][3][7] The pain may induce blepharospasm (involuntary closing of eyelids); manual opening may be required.

  • Skin Contact: Wash with soap and water.[1][2][3][6] Do not use alcohol or organic solvents, as they may increase skin permeability to the alkylating agent.

  • Spill Management:

    • Evacuate the immediate area.[1][4][8]

    • Don full PPE (including respiratory protection if powder is airborne).

    • Cover spill with a 1:1 mixture of sodium carbonate and clay absorbent .[1]

    • Clean surface with a dilute ammonia solution (neutralizes the alkyl bromide) followed by water.

Technical Specifications & Reactivity

Physicochemical Properties
PropertyValueRelevance to Workflow
Solubility Soluble in DCM, THF, EtOAc, DMSO.[1]Compatible with standard organic synthesis workflows.[1]
Water Solubility Insoluble / Hydrolyzes slowly.[1]Avoid aqueous workups without prior quenching.[1]
Stability Moisture & Light Sensitive.[1][3][7]Store under inert gas (

or Ar) in amber vials.
Synthetic Utility: The "Linker" Logic

The 1,3-meta substitution pattern provides a rigid geometry, distinct from flexible alkyl chains.[1] This is critical in Fragment-Based Drug Discovery (FBDD) where the spatial orientation of two pharmacophores determines potency.[1]

Key Reaction: Double Nucleophilic Substitution The benzylic bromides are excellent leaving groups.[1]

  • Reagent Choice: Weak bases (

    
    , 
    
    
    ) in aprotic polar solvents (DMF, Acetone) are preferred to favor substitution over elimination or hydrolysis.[1]
  • Common Pitfall: Using strong hydroxide bases (NaOH) can lead to the formation of the di-alcohol (hydrolysis product) or ether linkages.[1]

ReactionPathwayscluster_desiredDesired Pathway (Synthesis)cluster_degradationDegradation Pathway (Storage Failure)StartThis compoundNuNucleophile (R-NH2, R-SH)+ Mild Base (K2CO3)Start->NuControlled RxnMoistureMoisture (H2O)Start->MoistureImproper StorageProductFunctionalized Linker(Macrocycle/PROTAC)Nu->ProductHydrolysisBenzyl Alcohol Derivative+ HBr (Gas)Moisture->HydrolysisSlow Hydrolysis

Figure 2: Divergent pathways: Synthetic utility vs. degradation risks.[1]

Storage, Stability, and Disposal

Storage Protocol[4][5][9]
  • Temperature: 2–8°C .[1] Thermal degradation accelerates the release of HBr, which can over-pressurize sealed vials.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass with a Teflon-lined cap.[1] Parafilm is recommended to prevent moisture ingress.[1]

Waste Disposal[1][5]
  • Segregation: Do not mix with strong oxidizers or alkali metals.[1]

  • Labeling: Clearly mark waste containers as "Lachrymator - Halogenated Organic" .

  • Neutralization (Pre-Disposal): Small amounts of residue can be quenched by stirring with a solution of 10% aqueous ammonia or ethanolic KOH overnight before disposal into the halogenated waste stream.[1]

References

  • ChemicalBook. (2025).[1][2][8] this compound Properties and Suppliers. Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[1][9][10][11][12] Retrieved from

  • Fluorochem. (2025).[1][2][8] Product Specification: this compound. Retrieved from [1]

  • PrepChem. (2023).[1] Synthesis of bromomethyl arenes. Retrieved from

3,5-Bis(bromomethyl)nitrobenzene: A Versatile Electrophilic Scaffold for Dendritic and Macrocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-bis(bromomethyl)nitrobenzene: Technical Specifications and Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis, 3,5-bis(bromomethyl)nitrobenzene (CAS: 51760-20-4) serves as a critical "linchpin" intermediate. Unlike simple benzyl bromides, this trifunctional scaffold offers two highly reactive electrophilic sites (benzylic bromides) and one latent nucleophilic site (the nitro group, upon reduction). This unique geometry makes it indispensable for constructing


-symmetric dendrimers, functionalizing macrocycles, and developing heterobifunctional cross-linkers in medicinal chemistry. This guide provides a comprehensive technical analysis of its identity, synthesis, and application protocols.[1]

Nomenclature and Physicochemical Identification

Accurate identification is paramount when sourcing or citing this compound, particularly due to the potential for confusion with its structural isomers (e.g., 2,6-bis(bromomethyl)nitrobenzene).

Synonyms and Identifiers
CategoryIdentifier
IUPAC Name 1,3-bis(bromomethyl)-5-nitrobenzene
Common Synonyms

-Dibromo-5-nitro-m-xylene; 5-Nitro-1,3-xylylene dibromide; 3,5-Di(bromomethyl)nitrobenzene
CAS Registry Number 51760-20-4
MDL Number MFCD00007137
Molecular Formula

Molecular Weight 308.96 g/mol
Physicochemical Profile[5][6][7][8]
  • Physical State: Pale yellow to off-white crystalline solid.

  • Solubility: Soluble in chlorinated solvents (

    
    , 
    
    
    
    ), THF, and ethyl acetate. Insoluble in water.[2]
  • Reactivity Profile: Potent lachrymator and alkylating agent. Moisture sensitive (slow hydrolysis to benzyl alcohols).

Synthetic Utility and Mechanism

The utility of 3,5-bis(bromomethyl)nitrobenzene lies in its orthogonal reactivity. The two bromomethyl groups allow for rapid, simultaneous nucleophilic substitution (


), while the nitro group remains inert until specifically targeted for reduction.
Core Reactivity Pathways
  • Electrophilic Substitution (

    
    ):  The benzylic carbons are highly susceptible to attack by amines, thiols, and alkoxides. This is the primary route for generating "first-generation" dendrons.
    
  • Nitro Reduction: Post-functionalization, the nitro group can be reduced (using

    
    , 
    
    
    
    , or catalytic hydrogenation) to an aniline. This transforms the molecule from an electrophile to a nucleophile, enabling "inside-out" core synthesis.
Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic use of this scaffold in building complex architectures.

G Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromomethyl groups. Start 3,5-bis(bromomethyl) nitrobenzene Sub Bis-Functionalized Intermediate Start->Sub Nucleophile (Nu-) (K2CO3, Acetone) Dendrimer G1 Dendron (Nitro-Core) Sub->Dendrimer Branching Amine 3,5-bis(substituted) aniline Sub->Amine Reduction (H2, Pd/C or SnCl2) Amide Amide/Urea Linkage Amine->Amide Coupling (R-COCl)

Experimental Protocol: Synthesis and Handling

While commercially available, in-house synthesis is often required to ensure freshness, as the benzylic bromides can degrade over time. The standard method involves the radical bromination of 5-nitro-m-xylene.

Protocol: Wohl-Ziegler Bromination

Objective: Synthesis of this compound from 3,5-dimethyl-1-nitrobenzene.

Reagents
  • Substrate: 3,5-Dimethyl-1-nitrobenzene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.1 equiv)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Alternative: 1,2-Dichloroethane)
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (flame-dried or oven-dried glassware).

  • Dissolution: Dissolve 3,5-dimethyl-1-nitrobenzene in the chosen solvent (0.2 M concentration). Scientist's Note: While

    
     is the classic solvent for radical stability, Benzotrifluoride is a greener, high-boiling alternative that often provides cleaner separation.
    
  • Addition: Add NBS (2.1 equiv) and the radical initiator (BPO/AIBN).

  • Reaction: Heat the mixture to reflux.

    • Visual Cue: The reaction is proceeding when the dense NBS solid at the bottom floats to the top as it converts to the less dense succinimide.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (high

      
      ) should disappear, replaced by the mono-bromo intermediate and then the bis-bromo product.
      
  • Workup:

    • Cool the mixture to

      
       to precipitate succinimide completely.
      
    • Filter off the succinimide solids.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

    • Yield Expectation: 60–75%.

Visualization: Mechanism of Synthesis

Synthesis Figure 2: Sequential radical bromination pathway via Wohl-Ziegler reaction. Reactants 3,5-Dimethyl-1-nitrobenzene + NBS + Initiator Radical Benzylic Radical Formation Reactants->Radical Heat/hv Mono Intermediate: 3-(bromomethyl)-5-methyl-nitrobenzene Radical->Mono Br transfer Product Product: 3,5-bis(bromomethyl)nitrobenzene Mono->Product Second Bromination (Kinetic Control)

Safety and Handling (Crucial)

Warning: Benzylic bromides are potent alkylating agents and lachrymators. They can cause severe skin burns and permanent eye damage.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the electrophilic bromide before cleaning.

  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.
    

References

  • PubChem. this compound (CID 12317751). National Library of Medicine. [Link]

  • Vögtle, F., et al.Dendrimer Synthesis: The "Cascade" Approach. Synthesis of 3,5-bis(bromomethyl)nitrobenzene as a core for dendritic construction. Note: General reference to Vögtle's pioneering work on cascade synthesis using benzylic halides.
  • Org. Synth. Benzylic Bromination using NBS. (General Protocol Adaptation). [Link]

Sources

Methodological & Application

protocol for SN2 substitution of benzyl bromides with amines

Application Note: Chemoselective Benzylation of Amines

Executive Summary

The benzylation of amines using benzyl bromide (


over-alkylation

This guide provides two distinct protocols to solve this:

  • Method A (High Precision): Utilizes the "Cesium Effect" for maximum mono-selectivity.[1]

  • Method B (Standard/Scale-up): Utilizes controlled stoichiometry and addition rates for cost-effective processing.

Safety Critical: Benzyl bromide is a potent lachrymator. Strict adherence to the safety protocols in Section 3 is mandatory.

Mechanistic Insight & Control Strategy

The Over-Alkylation Trap

In an



Reaction Network:

To achieve mono-selectivity, we must ensure


stericssolvation
Pathway Visualization

BenzylationPathStartPrimary Amine(R-NH2)MonoMono-Benzyl Amine(Target Product)Start->Monok1 (SN2)BnBrBenzyl Bromide(BnBr)BnBr->StartBnBr->MonoDiDi-Benzyl Amine(Impurity)Mono->Dik2 (Over-alkylation)Often k2 > k1QuatQuaternary Salt(Dead End)Di->Quatk3

Figure 1: Competitive alkylation pathways. The objective is to maximize the green node while suppressing the yellow and gray nodes.

Safety Protocol: Handling Lachrymators

Benzyl Bromide (CAS: 100-39-0) is a severe eye and respiratory irritant (tear gas agent).

HazardControl Measure
Lachrymator NEVER open outside a fume hood. Use a sash height <12 inches.
Skin Contact Double glove (Nitrile). Change gloves immediately upon splash.
Waste Quench all glassware and waste with 2M NaOH or Ammonium Hydroxide to convert residual BnBr to Benzyl Alcohol or Benzylamine before disposal.
Spill Evacuate area. Do not attempt to clean up a major spill without SCBA.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Base

(Method A) or

(Method B)
Cesium Effect: The large

radius forms a "naked" carbonate anion in DMF, facilitating proton transfer and stabilizing the transition state for mono-alkylation via coordination [1].
Solvent DMF (Method A) or MeCN (Method B)DMF promotes the "Cesium Effect" and accelerates

. MeCN is easier to remove but slower. Avoid protic solvents (EtOH) as they solvate the nucleophile, retarding the rate.
Stoichiometry 1.0 equiv Amine : 1.0-1.1 equiv BnBrStrict stoichiometry prevents di-alkylation. For Method B, using excess Amine (2.0 equiv) can statistically favor mono-product.
Concentration 0.1 M - 0.2 MHigh dilution minimizes intermolecular collisions between Product and BnBr, reducing over-alkylation.

Experimental Protocols

Method A: The Cesium Carbonate Protocol (High Selectivity)

Best for: Valuable substrates, late-stage functionalization, and preventing over-alkylation without excess amine.

Reagents:

  • Primary Amine (1.0 mmol)

  • Benzyl Bromide (1.0 - 1.1 mmol)

  • Cesium Carbonate (

    
    ) (1.2 mmol)
    
  • Anhydrous DMF (5 mL, 0.2 M)

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst (10 mol%) for unreactive amines.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add the Amine and

    
     to anhydrous DMF. Stir for 15 minutes at Room Temperature (RT) to ensure base activation.
    
  • Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.

    • Note: Do not dump it in all at once.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Typical time: 2–6 hours.

    • Heating: If no reaction after 6h, heat to 60°C.

  • Quench: Pour mixture into saturated aqueous LiCl (removes DMF) or water.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and Brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: The Controlled Addition Protocol (Standard)

Best for: Robust amines, scale-up, or when Cesium salts are cost-prohibitive.

Reagents:

  • Primary Amine (1.0 mmol)

  • Benzyl Bromide (0.95 mmol) - Slight deficit to prevent over-alkylation.

  • 
     (2.0 mmol) or DIPEA (2.0 mmol)
    
  • Acetonitrile (MeCN) (10 mL, 0.1 M)

Procedure:

  • Setup: Flask with stir bar, reflux condenser (if heating needed).

  • Mix: Combine Amine and Base in MeCN.

  • Slow Addition: Dissolve BnBr in a separate volume of MeCN (2 mL). Add this solution dropwise over 30–60 minutes using an addition funnel or syringe pump.

    • Why: Keeps the instantaneous concentration of BnBr low relative to the amine, statistically favoring attack by the abundant starting amine over the scarce product.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Re-dissolve in DCM, wash with base (0.1 M NaOH) to remove salts, dry, and concentrate.
    

Workflow Visualization

WorkflowPrepPreparationDry DMF/MeCN, Inert GasActivationBase ActivationStir Amine + Base (15 min)Prep->ActivationAdditionControlled AdditionAdd BnBr dropwise (Slowly)Activation->AdditionMonitorMonitor (TLC/LCMS)Check for Di-benzyl impurityAddition->MonitorWorkupWorkupLiCl wash (DMF) or Filtration (MeCN)Monitor->WorkupConversion CompletePurifyPurificationColumn ChromatographyWorkup->Purify

Figure 2: Operational workflow for selective benzylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Significant Di-benzylation

(Product is too nucleophilic)
1. Switch to Method A (

).2. Increase Amine:BnBr ratio to 2:1 or 3:1.3. Lower temperature (0°C).
No Reaction Amine is non-nucleophilic (e.g., electron-deficient aniline)1. Add TBAI (10 mol%) (Finkelstein condition).2. Heat to 60-80°C.3. Switch solvent to DMF or DMSO.
Emulsion during workup DMF presence or amphiphilic product1. Wash organic layer with 5% LiCl (aq) (breaks DMF emulsions).2. Filter through Celite before extraction.
Lachrymatory Fumes Residual BnBr in wasteTreat all aqueous waste with concentrated Ammonium Hydroxide before disposal to quench BnBr.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[2]

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl bromide." PubChem, 2023.

  • Organic Chemistry Portal. "Synthesis of Benzylamines."

reduction of nitro group in 1,3-bis(bromomethyl)-5-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reduction Strategies for 1,3-Bis(bromomethyl)-5-nitrobenzene Derivatives

Abstract & Scope

This guide details the chemoselective reduction of the nitro group in This compound to yield 3,5-bis(bromomethyl)aniline . This transformation presents a classic "Chemoselectivity Paradox" in organic synthesis: reducing a nitro group (


) to an amine (

) while preserving highly reactive benzylic bromide moieties (

).

Standard catalytic hydrogenation (


) is contraindicated  due to the high risk of hydrogenolysis (dehalogenation), which would yield 3-amino-toluene or 3-amino-xylene derivatives. This note provides two validated protocols: Stannous Chloride (

)
for laboratory-scale precision and Iron/Acetic Acid (

)
for scalable, cost-effective synthesis.

The Chemoselectivity Challenge

The substrate contains two distinct electrophilic sites (benzylic carbons) and one reducible site (nitro group). The primary risks during reduction are:

  • Hydrogenolysis: Cleavage of the

    
     bond (common with 
    
    
    
    ,
    
    
    catalysts).
  • Nucleophilic Substitution: Attack of the benzylic bromide by the solvent (e.g., ethanolysis) or the newly formed amine (inter/intramolecular polymerization).

  • Hydrolysis: Conversion of

    
     to 
    
    
    
    under harsh acidic/basic conditions.
Decision Matrix: Method Selection

The following decision tree outlines the logic for selecting the appropriate reduction strategy.

DecisionMatrix Start Start: Nitro Reduction Selection Halides Are Benzyl Halides Present? Start->Halides Scale Scale of Reaction? Halides->Scale Yes H2Pd Method: H2 / Pd-C (Standard Hydrogenation) Halides->H2Pd No SnCl2 Method A: SnCl2 / EtOH (High Chemoselectivity) Scale->SnCl2 Lab Scale (<10g) FeAcOH Method B: Fe / AcOH (Cost-Effective / Scalable) Scale->FeAcOH Process Scale (>10g) Stop STOP: High Risk of Dehalogenation H2Pd->Stop If Halides Present

Figure 1: Decision matrix for selecting reduction conditions based on functional group tolerance and scale.

Method A: Stannous Chloride ( ) Reduction

Best for: High purity, lab-scale (<10g), and substrates sensitive to strong acids. Mechanism: Single Electron Transfer (SET) via nitroso and hydroxylamine intermediates.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Tin(II) chloride dihydrate (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol (Absolute) or Ethyl Acetate (for higher solubility)

  • Quench: Saturated

    
     or Rochelle Salt (Potassium Sodium Tartrate)
    
Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equiv of the nitro compound in Ethanol (

    
     concentration).
    
    • Note: If solubility is poor, use a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Addition: Add 5.0 equiv of

    
     in a single portion.
    
    • Observation: The solution may turn yellow/orange immediately.

  • Reaction: Heat the mixture to 70°C (gentle reflux) under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Time: Reaction is typically complete within 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] Look for the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/purple with Ninhydrin).

  • Workup (Critical Step):

    • Cool to room temperature.[2][3][4]

    • The Emulsion Fix: Pour the reaction mixture into a vigorously stirred solution of saturated

      
       (or 10% w/v Rochelle Salt solution). Stir for 30–60 minutes. This breaks down the tin colloids that typically cause inseparable emulsions.
      
    • Filter the resulting slurry through a Celite pad to remove tin oxides. Wash the pad with Ethyl Acetate.

  • Isolation:

    • Extract the filtrate with Ethyl Acetate (

      
      ).[5]
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Storage: The product is an amine with reactive benzyl bromides. Store at -20°C under Argon.

Method B: Iron / Acetic Acid ( ) Reduction

Best for: Scale-up (>10g), cost reduction, and robust tolerance. Mechanism: Surface-mediated electron transfer.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Iron powder (325 mesh, reduced) (4.0–5.0 equiv)

  • Solvent: Glacial Acetic Acid / Ethanol (1:4 ratio) or pure Acetic Acid

  • Quench:

    
     or 
    
    
    
Protocol
  • Preparation: Suspend 1.0 equiv of the nitro compound in a mixture of Ethanol and Glacial Acetic Acid (4:1 ratio,

    
    ).
    
  • Activation: Add 4.0–5.0 equiv of Iron powder.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Caution: Do not overheat (>80°C). High temperatures in acetic acid can facilitate the displacement of the bromide by acetate (

      
       reaction), forming the benzyl acetate impurity.
      
    • Time: 1–3 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate.[1]

    • Filter through Celite to remove unreacted iron and iron oxides.

    • Neutralization: Carefully wash the organic filtrate with saturated

      
       solution until the aqueous layer is pH ~8. (Caution: 
      
      
      
      evolution).
  • Purification: Dry organic layer over

    
     and concentrate. If the product is colored (oxidation), pass through a short plug of silica gel using Hexane/EtOAc.
    

Comparative Analysis & QC

FeatureMethod A (

)
Method B (

)
Catalytic Hydrogenation (

)
Chemoselectivity Excellent (Preserves

)
Good (Temp dependent)Poor (High risk of dehalogenation)
Yield 85–95%75–90%Variable (Mixtures)
Workup Difficulty High (Tin emulsions)Low (Filtration)Low (Filtration)
Cost ModerateLowModerate
Scalability < 50g> 100gHigh
Quality Control (QC) Criteria
  • 1H NMR (CDCl3):

    • Disappearance of Nitro-adjacent protons (deshielded).

    • Appearance of broad singlet at

      
       3.5–4.0 ppm (
      
      
      
      ).
    • Retention of singlet at

      
       ~4.4 ppm (
      
      
      
      ). Critical Check: Integration must match the aromatic signals to confirm no dehalogenation.
  • Appearance: Off-white to pale yellow solid.[1] Darkening indicates oxidation of the amine.

Mechanistic Pathway (SnCl2)

The following diagram illustrates the selective reduction pathway, highlighting the avoidance of the hydrogenolysis route.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2e-, + 2H+ (Sn2+ -> Sn4+) Dehalo Side Product: Dehalogenated Ar-NH2 Nitro->Dehalo H2 / Pd-C (Hydrogenolysis) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2e-, + 2H+ Amine Aniline Product (Ar-NH2) Hydroxyl->Amine + 2e-, + 2H+ (Final Reduction)

Figure 2: Step-wise reduction mechanism via SnCl2 vs. the competing hydrogenolysis pathway.

References

  • Bellamy, F. D., & Ou, K. (1984).[6][7] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[7] Tetrahedron Letters, 25(8), 839–842.[7] [7]

    • Core Reference: Establishes the protocol for reduction retaining sensitive groups like halides.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard Protocol: Provides the foundational methodologies for metal/acid reductions.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sahgal, R. K., & Agarwal, R. (2010). Synthesis of Dendrimers. International Journal of Pharma and Bio Sciences.

Sources

Application Note & Detailed Protocols: Synthesis of C2-Symmetric Chiral Ligands from Nitro-m-xylylene Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of C2-Symmetry in Chiral Ligand Design

In the realm of asymmetric catalysis, the architectural elegance of C2-symmetric chiral ligands has been a cornerstone of achieving high enantioselectivity in a vast array of chemical transformations.[1] The presence of a C2 rotational axis of symmetry in these ligands significantly simplifies the diastereomeric transition states, thereby enhancing the stereochemical outcome of a reaction.[1] This structural feature has been successfully incorporated into privileged ligand families such as bis(oxazolines) (BOX), which are renowned for their versatility in coordinating with various metals to catalyze reactions including Diels-Alder, Michael additions, and aldol reactions.[2][3]

This application note provides a comprehensive guide to a robust and modular synthetic route for a C2-symmetric chiral bis(oxazoline) ligand, commencing from the readily available starting material, nitro-m-xylylene dibromide. The strategy hinges on three key transformations: the formation of a dinitrile, the construction of the chiral bis(oxazoline) moiety, and the reduction of the nitro group to a versatile amine functionality. The resulting ligand is not only a powerful tool for asymmetric catalysis in its own right but also serves as a platform for further derivatization through its newly introduced amino group.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step process designed for efficiency and modularity. The initial step involves a nucleophilic substitution to install the nitrile functionalities, which are the precursors to the oxazoline rings. The second step introduces chirality through the condensation with a commercially available chiral amino alcohol. The final step is a chemoselective reduction of the nitro group, yielding the target C2-symmetric ligand.

Synthetic_Workflow A Nitro-m-xylylene dibromide B 1,3-Bis(cyanomethyl)-5- nitrobenzene A->B Step 1: Dinitrile Formation C C2-Symmetric Nitro-Substituted Bis(oxazoline) Ligand B->C Step 2: Bis(oxazoline) Synthesis D C2-Symmetric Amino-Substituted Bis(oxazoline) Ligand C->D Step 3: Nitro Group Reduction

Figure 1: Overall synthetic workflow from nitro-m-xylylene dibromide to the final C2-symmetric amino-substituted bis(oxazoline) ligand.

PART 1: Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Bis(cyanomethyl)-5-nitrobenzene (Intermediate 1)

This initial step involves a standard nucleophilic substitution reaction where the bromide leaving groups of nitro-m-xylylene dibromide are displaced by cyanide ions. The choice of a polar aprotic solvent like DMSO is crucial for solvating the cyanide salt and promoting a favorable SN2 reaction pathway.

Protocol:

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve sodium cyanide (NaCN) (2.5 g, 51 mmol, 2.2 eq) in 50 mL of dimethyl sulfoxide (DMSO). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup: To the stirred NaCN solution, add a solution of 1-nitro-3,5-bis(bromomethyl)benzene (nitro-m-xylylene dibromide) (7.0 g, 23 mmol, 1.0 eq) in 20 mL of DMSO dropwise over 30 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 50 mL). Recrystallize the crude product from ethanol to afford 1,3-bis(cyanomethyl)-5-nitrobenzene as a pale yellow solid. Dry the product under vacuum.

Quantitative Data Summary (Table 1):

ParameterValue
Starting Material7.0 g (23 mmol)
Sodium Cyanide2.5 g (51 mmol)
Solvent (DMSO)70 mL
Reaction Temperature60°C
Reaction Time4 hours
Typical Yield 85-95%
Step 2: Synthesis of C2-Symmetric Nitro-Substituted Bis(oxazoline) Ligand (Intermediate 2)

This key step establishes the C2-symmetry and introduces the chiral centers. The reaction is a zinc-catalyzed condensation of the dinitrile with a chiral β-amino alcohol.[4] Zinc triflate is an effective Lewis acid catalyst for this transformation, promoting the cyclization to form the oxazoline rings.[4] The choice of the chiral amino alcohol determines the stereochemical environment of the final ligand. For this protocol, we will use (S)-valinol as a representative example.

Protocol:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add 1,3-bis(cyanomethyl)-5-nitrobenzene (Intermediate 1) (4.0 g, 19.7 mmol, 1.0 eq), (S)-valinol (4.48 g, 43.4 mmol, 2.2 eq), and zinc triflate (Zn(OTf)2) (718 mg, 1.97 mmol, 0.1 eq).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours. The reaction should be monitored by TLC or ¹H NMR for the disappearance of the dinitrile starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.

  • Purification: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure C2-symmetric nitro-substituted bis(oxazoline) ligand as a solid.

Quantitative Data Summary (Table 2):

ParameterValue
Intermediate 14.0 g (19.7 mmol)
(S)-Valinol4.48 g (43.4 mmol)
Zinc Triflate718 mg (1.97 mmol)
Solvent (Toluene)40 mL
Reaction TemperatureReflux (~110°C)
Reaction Time24-48 hours
Typical Yield 75-85%
Step 3: Reduction of the Nitro Group to an Amine (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean and efficient method, reduction using tin(II) chloride in an acidic medium is a robust and widely used laboratory-scale procedure that is tolerant of many functional groups.[5][6]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the C2-symmetric nitro-substituted bis(oxazoline) ligand (Intermediate 2) (5.0 g, 13.4 mmol, 1.0 eq) in 100 mL of ethanol.

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl2·2H2O) (15.1 g, 67.0 mmol, 5.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C) and stir vigorously for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10) to precipitate tin salts. Caution: The initial neutralization is exothermic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The product can be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking, e.g., 95:4:1 hexane:ethyl acetate:triethylamine) to afford the final C2-symmetric amino-substituted bis(oxazoline) ligand.

Quantitative Data Summary (Table 3):

ParameterValue
Intermediate 25.0 g (13.4 mmol)
SnCl2·2H2O15.1 g (67.0 mmol)
Solvent (Ethanol)100 mL
Reaction TemperatureReflux (~78°C)
Reaction Time6 hours
Typical Yield 80-90%

Visualization of the C2-Symmetric Ligand

The C2 rotational symmetry of the final product is a key feature for its application in asymmetric catalysis. The following diagram illustrates this symmetry element.

Figure 2: Representation of the C2 rotational symmetry axis in the final bis(oxazoline) ligand.

Applications in Asymmetric Catalysis

The synthesized C2-symmetric amino-substituted bis(oxazoline) ligand is a valuable asset for asymmetric catalysis. In complex with various metal ions (e.g., Cu(II), Zn(II), Fe(II)), it can catalyze a wide range of enantioselective reactions, including:

  • Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles to produce chiral cyclohexene derivatives.[2]

  • Mukaiyama Aldol Reactions: Facilitating the enantioselective addition of silyl enol ethers to aldehydes.[7]

  • Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3]

  • Aziridination Reactions: Enabling the synthesis of chiral aziridines from olefins.[2]

The presence of the amino group on the aromatic backbone offers a unique opportunity for further modification. This functionality can be used to immobilize the ligand on a solid support, to tune its electronic properties, or to introduce additional coordinating groups, thereby expanding its catalytic scope.

References

  • Pfalz, A. (1996). Design of Chiral Ligands for Asymmetric Catalysis: from C₂-. Symmetric Semicorrins and Bisoxazolines to Non-symmetric Phosphinooxazo- lines. Acta Chemica Scandinavica, 50, 189-194. [Link]

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. SYNLETT, 2004(10), 1835-1837. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis (oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • Evans, D. A., Murry, J. A., & Kozlowski, M. C. (1996). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. Journal of the American Chemical Society, 118(25), 5814-5815. [Link]

  • Kałuża, Z., Ćwiek, R., Dygas, M., & Kalicki, P. (2006). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. SYNLETT, 2006(12), 1883-1886. [Link]

  • Bolm, C., & Hildebrand, J. P. (1999). Iron-Catalyzed Asymmetric Reactions. In Catalytic Asymmetric Synthesis (pp. 311-325). Wiley-VCH. [Link]

  • Pu, L. (1998). 1, 1′-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral bis (oxazoline) copper (II) complexes: versatile catalysts for enantioselective cycloaddition, aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Wikipedia. (2023). C2-symmetric ligands. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Bis(bromomethyl)-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3-bis(bromomethyl)-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. Here, we will address common issues encountered during its purification, providing in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your downstream applications.

I. Understanding the Compound and Its Challenges

This compound is a highly reactive dielectrophile due to the presence of two bromomethyl groups and an electron-withdrawing nitro group on the benzene ring.[1] This reactivity is advantageous for synthetic transformations but also presents challenges during purification. The compound can be sensitive to certain conditions, and its synthesis often yields impurities that can be difficult to separate.

Common Impurities May Include:

  • Starting Materials: Unreacted 1,3,5-trimethylbenzene (mesitylene) or its partially brominated or nitrated precursors.

  • Side-Products: Mono-brominated species (e.g., 1-(bromomethyl)-3,5-dimethyl-2-nitrobenzene), over-brominated products (e.g., 1,3,5-tris(bromomethyl)benzene), or isomers with the nitro group at a different position.[2][3]

  • Decomposition Products: Hydrolysis of the bromomethyl groups to alcohols or formation of ethers if alcoholic solvents are used at elevated temperatures.

II. Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods are recrystallization and column chromatography over silica gel. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product, while column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the desired product.[4]

Q2: My crude product is an oil or a sticky solid. How should I proceed?

A2: Oiling out during purification is a common issue, especially when the crude product contains a high concentration of impurities.[5]

  • Initial Wash: Begin by washing the crude material with a non-polar solvent like hexanes or petroleum ether. This can help remove less polar impurities and may induce solidification of your product.

  • Solvent Selection for Recrystallization: If the product remains oily, carefully select a recrystallization solvent. A mixed solvent system is often beneficial. For instance, dissolve the crude product in a small amount of a "good" solvent where it is highly soluble (like ethyl acetate or chloroform) and then slowly add a "bad" solvent where it is less soluble (like hexanes) until the solution becomes cloudy.[5][6] Gentle heating should redissolve the oil, and slow cooling can promote crystal formation.

Q3: I'm observing significant product loss during recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization is often due to using too much solvent or cooling the solution too quickly.

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities and lead to the precipitation of more soluble components.[4][7]

  • Mother Liquor Analysis: After filtration, you can concentrate the mother liquor and analyze it by TLC to see if a significant amount of product remains. A second recrystallization of the material from the mother liquor may be warranted.

Q4: During column chromatography, my product is not separating well from an impurity. What are my options?

A4: Poor separation on a silica gel column can be addressed by several strategies.

  • Optimize the Mobile Phase: The polarity of the eluent is critical. If the separation is poor, try a less polar solvent system to increase the retention time of your compounds on the column, which can improve resolution.[8] Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[9]

  • Sample Loading: Ensure you are loading the sample onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[4]

  • Column Dimensions: Using a longer, thinner column can improve separation efficiency.[8]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess the purity of this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified product should appear as a single spot.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure and assessing the purity of your compound. The spectrum of pure this compound should show characteristic peaks for the aromatic and benzylic protons.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[4]

III. Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is ideal for purifying crude this compound that is mostly solid and contains minor impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography

This method is recommended for separating complex mixtures or when recrystallization fails to provide a product of sufficient purity.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.[4]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.[10]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[4]

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product (this compound) Initial_Assessment Initial Assessment (Solid, Oil, or Sticky?) Crude->Initial_Assessment Solid Solid Initial_Assessment->Solid Solid Oily Oily/Sticky Initial_Assessment->Oily Oily/Sticky Recrystallization Recrystallization Solid->Recrystallization Wash Wash with Non-Polar Solvent Oily->Wash Purity_Check Purity Check (TLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check->Further_Purification Impurities Present Further_Purification->Column_Chromatography Wash->Recrystallization

Caption: Decision workflow for purification of this compound.

V. Quantitative Data Summary

Purification MethodRecommended Solvents/Mobile PhaseKey Considerations
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HexanesUse minimal hot solvent; cool slowly to maximize yield and purity.[4]
Column Chromatography Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 gradient)Aim for an Rf of 0.2-0.4 on TLC for good separation.[8]

VI. References

  • Synthesis of 1. (n.d.). CrystEngComm. Retrieved February 25, 2026, from

  • Dry silica gel (84 g) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from

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Technical Support Center: Safe Handling of Lachrymatory Nitrobenzyl Bromide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with lachrymatory nitrobenzyl bromide compounds. It is designed to serve as a comprehensive resource for troubleshooting common issues and ensuring safe laboratory practices.

Introduction to the Hazards of Nitrobenzyl Bromide Compounds

Nitrobenzyl bromides are versatile reagents in organic synthesis, frequently employed in the pharmaceutical and fine chemical industries.[1] However, their utility is matched by their significant hazard profile. These compounds are potent lachrymators, meaning they are tear-inducing agents that cause severe irritation to the eyes, mucous membranes, and respiratory tract.[2][3] The term "tear gas" is often used to describe the effect of these substances.[4] Beyond their lachrymatory effects, they are corrosive and can cause severe skin burns and eye damage upon contact.[1][5] Understanding and respecting these hazards is paramount for safe experimentation.

The lachrymatory and irritant properties of benzyl bromides and their derivatives are attributed to their reactivity towards biological nucleophiles. The benzylic carbon is electrophilic and readily undergoes S(_N)2 reactions with nucleophilic residues on proteins and enzymes, such as the sulfhydryl groups of cysteine. This alkylation can disrupt protein function and activate pain receptors, leading to the characteristic irritation and tearing.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrobenzyl bromide compounds?

A1: The primary hazards are:

  • Lachrymatory Effects: Causes immediate and severe tearing, eye pain, and irritation.[2]

  • Corrosivity: Can cause severe burns to the skin and eyes.[5]

  • Respiratory Irritation: Inhalation of dust or vapors can lead to irritation and potential damage to the respiratory tract.[5]

  • Toxicity: Harmful if swallowed or absorbed through the skin.[1]

Q2: What is the difference in hazard between the ortho, meta, and para isomers?

A2: While all isomers are hazardous, their reactivity and, by extension, their irritant properties can differ. The position of the nitro group influences the electrophilicity of the benzylic carbon. Generally, ortho and para isomers may exhibit slightly different reactivity profiles compared to the meta isomer due to the electronic effects of the nitro group.[6] However, all isomers should be handled with the same high level of caution, as they are all potent lachrymators.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling nitrobenzyl bromides?

A3: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against both splashes and vapors.[7]

  • Gloves: Chemically resistant gloves are required. Double-gloving is recommended. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. For more prolonged handling, heavier-duty gloves should be considered. Always consult a glove compatibility chart.

  • Body Protection: A flame-resistant lab coat, worn over clothing made of natural fibers, is necessary. An apron made of a chemically resistant material should be worn over the lab coat.

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits, a respirator may be necessary.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and face shieldProtects against direct splashes and irritating vapors.
Hand Protection Double-layered, chemically resistant glovesPrevents skin contact and absorption.
Body Protection Flame-resistant lab coat and chemical apronProtects skin from spills and splashes.
Respiratory Certified chemical fume hoodMinimizes inhalation of harmful dust and vapors.

Troubleshooting Guides

Scenario 1: Eye or Skin Exposure

Problem: Accidental contact with a nitrobenzyl bromide compound on the skin or in the eyes.

Troubleshooting Steps:

  • Immediate Action: The priority is to flush the affected area immediately and copiously with water.[1]

  • Eye Exposure:

    • Immediately use an eyewash station, holding the eyelids open, and flush for at least 15-20 minutes.[1]

    • Remove contact lenses if present, but do not delay flushing.

    • Seek immediate medical attention.

  • Skin Exposure:

    • Remove all contaminated clothing while under a safety shower.

    • Wash the affected skin with soap and plenty of water for at least 15 minutes.[1]

    • Seek medical attention if irritation persists or if the contact area is large.

  • Reporting: Report the incident to your laboratory supervisor and follow all institutional reporting procedures.

Scenario 2: Minor Spill (less than 1g) in a Fume Hood

Problem: A small amount of solid nitrobenzyl bromide is spilled within the confines of a chemical fume hood.

Troubleshooting Steps:

  • Alert and Isolate: Alert nearby personnel and ensure the fume hood sash is kept at a safe working height.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE as described above.

  • Decontamination:

    • Gently cover the spill with an absorbent material to prevent aerosolization.

    • Prepare a freshly made 5-10% aqueous solution of sodium bicarbonate or sodium thiosulfate.

    • Carefully add the neutralizing solution to the absorbent material, ensuring the spilled compound is thoroughly wetted. Allow to react for at least one hour. The bicarbonate will hydrolyze the benzyl bromide to the less hazardous benzyl alcohol.

    • Collect the neutralized material using a scoop or other appropriate tool and place it in a designated hazardous waste container.

  • Final Cleanup:

    • Wipe the spill area with the neutralizing solution, followed by a soap and water wash, and then a final water rinse.

    • Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

Scenario 3: Unexpected Reaction Exotherm or Fuming

Problem: During a reaction, there is a sudden increase in temperature or the release of fumes.

Troubleshooting Steps:

  • Immediate Cooling: If safe to do so, immediately apply an ice bath to the reaction vessel to control the exotherm.

  • Ensure Containment: Lower the fume hood sash to the lowest practical position to contain any released fumes.

  • Alert Personnel: Inform others in the lab of the situation.

  • Do Not Panic: Most runaway reactions can be controlled with rapid cooling. If the reaction cannot be controlled, evacuate the immediate area and follow your institution's emergency procedures.

  • Quenching: Once the reaction is under control, a careful quenching procedure will be necessary. This typically involves the slow, portion-wise addition of a quenching agent (e.g., a cold, dilute solution of sodium bicarbonate or sodium thiosulfate) to the cooled reaction mixture.[9][10]

Experimental Protocols

Protocol 1: Decontamination of Glassware
  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of an organic solvent in which the nitrobenzyl bromide is soluble (e.g., acetone or ethanol) to remove the bulk of the residue. Dispose of this solvent rinse as hazardous waste.

  • Neutralization Soak: Prepare a 5-10% solution of sodium bicarbonate in water. Fill the glassware with this solution and allow it to soak for at least 12 hours. This will hydrolyze the residual benzyl bromide.

  • Standard Cleaning: After the soak, dispose of the bicarbonate solution according to your institution's guidelines. The glassware can then be cleaned using standard laboratory detergents and brushes.[11][12]

  • Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water.[12]

Protocol 2: Waste Disposal
  • Solid Waste: All solid waste contaminated with nitrobenzyl bromides (e.g., filter paper, absorbent materials, contaminated PPE) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Organic solvents containing nitrobenzyl bromides should be collected in a designated, labeled hazardous waste container. Aqueous solutions from workups or cleaning should also be collected as hazardous waste unless they have been effectively neutralized and your institution's policies permit disposal down the drain.

  • Quenching of Reaction Mixtures: Before disposal, reactive mixtures should be carefully quenched as described in the troubleshooting section.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local and national regulations.[13][14]

Visualizations

Workflow for Handling a Minor Spill

Spill_Workflow A Spill Occurs in Fume Hood B Alert Personnel & Isolate Area A->B C Don Full PPE B->C D Cover Spill with Absorbent C->D E Apply 5-10% Sodium Bicarbonate Solution D->E F Allow to React for >1 Hour E->F G Collect Waste into Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of all Contaminated Materials as Hazardous Waste H->I

Caption: Workflow for managing a minor nitrobenzyl bromide spill.

Decision Tree for Accidental Exposure

Exposure_Decision_Tree A Accidental Exposure Occurs B Skin Contact? A->B C Eye Contact? A->C H Inhalation? A->H B->C No D Remove Contaminated Clothing B->D Yes F Flush with Eyewash for 15 min C->F Yes C->H No E Wash with Soap & Water for 15 min D->E G Seek Immediate Medical Attention E->G F->G J Report Incident G->J I Move to Fresh Air H->I Yes I->G

Caption: Decision tree for responding to accidental exposure.

References

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  • US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents. (n.d.).
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  • 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011. (n.d.). PubChem. Retrieved from [Link]

  • Prousek, J. (1983). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
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  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

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  • Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]

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  • PROCESS FOR PREPARING NITROBENZYL BROMIDES. (2018, June 22). European Patent Office. Retrieved from [Link]

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  • What is the reactions products of NBS and sodium thiosulfate in water? : r/chemistry. (2023, June 14). Reddit. Retrieved from [Link]

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Technical Support Center: Enhancing Macrocyclization Yields with High Dilution Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate art and science of macrocyclization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of synthesizing macrocyclic compounds, particularly peptides. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of macrocycles is a formidable task, primarily due to the entropic challenge of bringing two ends of a linear precursor together for cyclization, in direct competition with intermolecular polymerization.[1][2] High dilution techniques are a cornerstone strategy to favor the desired intramolecular reaction. This guide will delve into the practical application of these techniques, address common pitfalls, and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching high-dilution macrocyclization.

Q1: What is the fundamental principle behind using high dilution for macrocyclization?

The high dilution principle is a kinetic strategy to favor intramolecular reactions over intermolecular reactions.[3] A macrocyclization is a unimolecular process (the rate depends on the concentration of the linear precursor), whereas polymerization is a bimolecular process (the rate depends on the concentration of two precursor molecules). By significantly lowering the concentration of the linear precursor, the probability of two molecules encountering each other is drastically reduced, thus suppressing the formation of dimers and higher-order oligomers.[3][4]

Q2: What is "pseudo-dilution" and how does it differ from traditional high dilution?

Pseudo-dilution achieves the effect of high dilution without requiring vast volumes of solvent. This is typically accomplished in two ways:

  • Slow Addition: The linear precursor is added slowly to the reaction vessel, often using a syringe pump. This maintains a very low instantaneous concentration of the precursor in the reaction mixture, ensuring that each molecule has a higher probability of cyclizing before it encounters another precursor molecule.[4][5]

  • Solid-Phase Synthesis (On-Resin Cyclization): By anchoring the linear peptide to a solid support (resin), the individual peptide chains are physically isolated from each other.[6] This spatial separation mimics a highly dilute environment, promoting intramolecular cyclization.[6]

Q3: What are the typical concentration ranges for high-dilution macrocyclization?

For solution-phase macrocyclization, typical concentrations are in the low millimolar (mM) range, generally between 0.1 and 5 mM.[4][7] The optimal concentration is highly dependent on the specific substrate, its conformational flexibility, and the reaction conditions.

Q4: How do I choose between solution-phase and on-resin cyclization?

The choice depends on several factors, including the peptide sequence, solubility, and the desired scale of the synthesis.

FeatureSolution-Phase CyclizationOn-Resin Cyclization
Advantages More traditional and widely applicable. Easier to monitor reaction kinetics. Can be scaled up more readily.Benefits from the "pseudo-dilution" effect, often leading to higher yields of the monomeric cyclic product.[6] Simplified purification as excess reagents are washed away.[8]
Disadvantages Prone to aggregation and oligomerization, especially at higher concentrations. Requires large solvent volumes for high dilution. Purification can be more complex.The peptide is attached to a solid support, which can sometimes lead to incomplete reactions or side reactions. Requires careful selection of the resin and linker.[8]

Q5: My linear peptide is poorly soluble. How can I perform a high-dilution cyclization?

Poor solubility is a common hurdle. Here are a few strategies:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find one that effectively dissolves your peptide. Common solvents for peptide cyclization include DMF, NMP, and DCM.[7]

  • Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents like guanidinium chloride can help disrupt intermolecular hydrogen bonding and improve solubility.[7]

  • Solubilizing Tags: Temporarily attaching a solubilizing tag, such as a polyethylene glycol (PEG) chain, can enhance solubility during synthesis and cyclization. This tag is then cleaved after the macrocycle is formed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, question-and-answer-style guide to specific problems you might encounter during your macrocyclization experiments.

Issue 1: Low Yield of the Desired Macrocycle with Significant Oligomer Formation

Q: I'm getting very little of my desired cyclic monomer and a lot of dimers and trimers. What's going wrong?

This is the classic sign that intermolecular reactions are outcompeting your desired intramolecular cyclization. The causality lies in the concentration of your linear precursor being too high.

Solutions:

  • Decrease Concentration (Solution-Phase): If you are performing a solution-phase cyclization, the most direct solution is to further dilute your reaction. Try reducing the concentration incrementally, for example, from 5 mM to 1 mM, and then to 0.5 mM, while monitoring the impact on the product distribution by HPLC-MS.

  • Optimize Slow Addition Rate: If using a syringe pump for pseudo-dilution, the rate of addition is critical. A faster addition rate can lead to a buildup of the linear precursor, favoring oligomerization. Decrease the addition rate to maintain a lower steady-state concentration.

  • Switch to On-Resin Cyclization: If you are working in solution, consider switching to an on-resin cyclization strategy to take advantage of the pseudo-dilution effect offered by the solid support.[6]

  • Incorporate "Turn-Inducing" Elements: The conformation of your linear peptide plays a crucial role.[9][10] Incorporating amino acids like proline or D-amino acids can pre-organize the peptide backbone into a conformation that is more amenable to cyclization, thereby increasing the effective molarity of the reactive termini.[7][10][11]

Issue 2: Presence of Unexpected Side Products

Q: My mass spectrometry data shows peaks corresponding to side products. What are the most common side reactions and how can I prevent them?

Several side reactions can plague macrocyclization, particularly in peptide synthesis. Understanding their mechanisms is key to prevention.

A. Epimerization:

  • What is it? Epimerization is the change in the stereochemistry at a chiral center, most commonly the α-carbon of an amino acid.[12] This is a significant issue as it can lead to diastereomeric products that are difficult to separate and may have different biological activities.[13]

  • Why does it happen? The activation of the C-terminal carboxyl group for amide bond formation can increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of stereoisomers.[12] Amino acids like cysteine and histidine are particularly susceptible.[14]

  • How to prevent it:

    • Choice of Coupling Reagent and Additives: Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][7] Coupling reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to cause very little epimerization.[15]

    • Temperature Control: Perform the cyclization at lower temperatures (e.g., 0°C) to minimize the rate of epimerization.[7]

    • Base Selection: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

B. Aspartimide Formation:

  • What is it? This side reaction occurs with aspartic acid residues, where the side-chain carboxyl group attacks the backbone amide bond, forming a five-membered cyclic imide. This intermediate can then be opened by nucleophiles to give a mixture of α- and β-aspartyl peptides.

  • Why does it happen? It can be catalyzed by both acids and bases used during deprotection and coupling steps.

  • How to prevent it:

    • Add HOBt: Adding HOBt to the deprotection solution can suppress aspartimide formation.[7]

    • Protecting Group Strategy: In Fmoc-based synthesis, using a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of the preceding amino acid can prevent this side reaction.[1]

C. Diketopiperazine (DKP) Formation:

  • What is it? This occurs at the dipeptide stage, especially with proline at the N-terminus, where the N-terminal amine attacks the C-terminal carbonyl to form a stable six-membered ring, leading to cleavage from the resin.

  • How to prevent it:

    • Resin Choice: Synthesizing on 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation.[10]

Issue 3: No Reaction or Incomplete Conversion

Q: My reaction has stalled, and I still have a lot of unreacted linear precursor. What could be the problem?

Stalled reactions can be frustrating, but a systematic approach can help identify the cause.

Solutions:

  • Check Reagent Stoichiometry and Quality: Ensure that your coupling reagents and bases are fresh and used in the correct stoichiometry (typically 1.5-3 equivalents for coupling reagents and base).

  • Increase Reaction Time or Temperature: Some macrocyclizations are simply slow due to steric hindrance or conformational barriers.[7] Increasing the reaction time or gently warming the reaction (e.g., to 40-50°C) can sometimes drive it to completion. However, be mindful that higher temperatures can also increase the rate of side reactions like epimerization.[7]

  • Use a More Powerful Coupling Reagent: If a standard coupling reagent like PyBOP is not effective, consider switching to a more potent one like HATU or HCTU.[7]

  • Solvent Choice: The solvent can have a significant impact on reaction rates. Ensure your linear precursor is fully dissolved. If solubility is an issue, a different solvent system may be required.

Experimental Protocols

Here you will find detailed, step-by-step methodologies for key experimental workflows in high-dilution macrocyclization.

Protocol 1: Solution-Phase Head-to-Tail Cyclization using a Syringe Pump

This protocol describes the cyclization of a linear peptide in solution using slow addition to achieve pseudo-high dilution.

Materials:

  • Linear peptide with N- and C-termini deprotected

  • High-purity, anhydrous solvent (e.g., DMF)

  • Coupling reagent (e.g., PyBOP, 1.5 eq)

  • Base (e.g., DIPEA, 3 eq)

  • Syringe pump

  • Gastight syringes

  • Three-neck round-bottom flask, equipped with a stirrer bar and nitrogen inlet

Workflow Diagram:

SolutionPhaseCyclization cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification A Dissolve linear peptide in solvent C Load solutions into separate syringes A->C B Prepare coupling reagent/base solution B->C E Mount syringes on pump C->E D Set up three-neck flask with solvent under N2 F Insert syringe needles below solvent surface D->F G Start syringe pump for slow addition E->G F->G H Monitor reaction by HPLC-MS G->H I Quench reaction H->I Reaction complete J Remove solvent I->J K Purify by HPLC J->K

Caption: Workflow for solution-phase macrocyclization.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Dissolve the linear peptide in the chosen solvent to a concentration of approximately 10-20 mM. This will be your stock solution.

    • In a separate vial, dissolve the coupling reagent and base in the same solvent.

  • Syringe Pump Setup:

    • Place the syringe pump on a stable surface.

    • Load the peptide solution into one gastight syringe and the reagent solution into a separate syringe.

    • Securely mount the syringes onto the pump.

    • Attach long needles to the syringes.

  • Reaction Vessel Setup:

    • In the three-neck flask, add a volume of solvent that will result in a final peptide concentration of 0.1-5 mM upon completion of the addition.

    • Begin stirring and purge the flask with nitrogen.

  • Slow Addition:

    • Insert the needles of both syringes through septa into the flask, ensuring the tips are below the surface of the solvent.

    • Program the syringe pump for a slow addition rate (e.g., 0.1-1.0 mL/hour). The exact rate will need to be optimized for your specific reaction.

    • Start the pump to begin the simultaneous addition of the peptide and reagent solutions.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at room temperature or 0°C.

    • Monitor the progress by taking small aliquots, quenching them, and analyzing by HPLC-MS until the linear precursor is consumed.

    • Once complete, quench the reaction (e.g., with a small amount of water) and remove the solvent under reduced pressure.

    • Proceed with the deprotection of side-chain protecting groups and purification of the cyclic peptide.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol outlines a general procedure for performing macrocyclization while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin with a selectively cleavable linker for C-terminal anchoring (e.g., through an aspartic acid side chain with an ODmb protecting group).

  • DMF, DCM

  • Deprotection solution for the N-terminal protecting group (e.g., 20% piperidine in DMF for Fmoc)

  • Deprotection solution for the C-terminal linker (e.g., 1% TFA in DCM for ODmb)

  • Coupling reagent (e.g., HBTU, 3 eq)

  • Base (e.g., DIPEA, 6 eq)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

OnResinCyclization Start Start: Linear Peptide on Resin N_Deprotect N-terminal Fmoc Deprotection Start->N_Deprotect Wash1 Wash Resin (DMF) N_Deprotect->Wash1 C_Deproteot C_Deproteot Wash1->C_Deproteot C_Deprotect C-terminal Linker Deprotection Wash2 Wash Resin (DCM, DMF) C_Deprotect->Wash2 Cyclization Add Coupling Reagent & Base (On-Resin Cyclization) Wash2->Cyclization Wash3 Wash Resin (DMF, DCM) Cyclization->Wash3 Cleave Cleavage from Resin & Global Deprotection Wash3->Cleave Purify Purification of Cyclic Peptide Cleave->Purify

Caption: Workflow for on-resin macrocyclization.

Step-by-Step Procedure:

  • N-terminal Deprotection:

    • Swell the peptidyl-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF.

  • C-terminal Linker Deprotection:

    • Treat the resin with a solution of 1% TFA in DCM for 30 minutes to remove the ODmb group from the aspartic acid side chain, exposing the carboxylic acid.

    • Wash the resin with DCM, followed by DMF.

  • On-Resin Cyclization:

    • Suspend the resin in DMF.

    • Add the coupling reagent (e.g., HBTU) and base (e.g., DIPEA).

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • To monitor the reaction, take a small sample of the resin, cleave the peptide, and analyze by HPLC-MS.

    • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

    • Precipitate the crude peptide in cold ether, lyophilize, and purify by HPLC.

Data Presentation: The Impact of Reaction Parameters

The following tables summarize the influence of key parameters on macrocyclization yield.

Table 1: Effect of Concentration on Macrocyclization Yield

Linear Precursor Concentration (mM)Typical Yield of Monomer (%)Typical Yield of Dimer/Oligomers (%)
50< 10> 90
1020 - 4060 - 80
540 - 6040 - 60
170 - 9010 - 30
0.5> 90< 10

Note: These are representative values and actual yields will vary depending on the substrate and reaction conditions.

Table 2: Common Solvents and Their Properties for Peptide Macrocyclization

SolventPolarityBoiling Point (°C)Common Uses and Considerations
N,N-Dimethylformamide (DMF)Polar aprotic153Excellent solubilizing properties for many peptides. Most commonly used.
N-Methyl-2-pyrrolidone (NMP)Polar aprotic202Higher boiling point than DMF, can be useful for sluggish reactions requiring heat.
Dichloromethane (DCM)Nonpolar40Good for less polar peptides. Its volatility can be advantageous for product isolation.
Acetonitrile (MeCN)Polar aprotic82Often used in purification, but can also be a suitable reaction solvent.

Table 3: Comparison of Common Coupling Reagents for Macrocyclization

Coupling ReagentClassKey AdvantagesConsiderations
PyBOPPhosphoniumEfficient and widely used.Can cause epimerization, especially without additives.
HATUAminium/UroniumHighly reactive, often gives high yields and fast reaction times.More expensive. Can also cause epimerization.
HBTUAminium/UroniumSimilar to HATU, very effective.Can form a guanidinium cap on the N-terminus if used in large excess.[15]
DIC/HOBtCarbodiimideCost-effective. HOBt suppresses racemization.DCC byproduct (DCU) is insoluble, so DIC is preferred for solution-phase.
DEPBTPhosphoniumKnown for very low levels of epimerization.May have slower reaction kinetics.

Conclusion

Improving the yield of macrocyclization reactions is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and a systematic approach to experimentation. High dilution and pseudo-dilution techniques are powerful tools to favor the desired intramolecular cyclization. By carefully considering factors such as concentration, solvent, temperature, and the choice of coupling reagents, and by being prepared to troubleshoot common side reactions, researchers can significantly enhance their success in synthesizing these complex and valuable molecules. This guide provides a foundation of knowledge and practical protocols to aid you in this endeavor.

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Albericio, F., & Kruger, H. G. (2012). On-resin cyclization. In The Power of the Resin (pp. 103-123). Springer, Berlin, Heidelberg.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Thansandote, P., & Yudin, A. K. (2010). Modern strategies for the synthesis of macrocycles. Chemistry–An Asian Journal, 5(7), 1534-1550.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio-and macrocyclic compounds by high dilution principle techniques. In Host Guest Complex Chemistry II (pp. 1-86). Springer, Berlin, Heidelberg.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • García-Ramos, Y., & Tulla-Puche, J. (2016). On-resin head-to-tail peptide cyclization. Organic & biomolecular chemistry, 14(41), 9736-9749.
  • LAMBDA Laboratory Instruments. (n.d.). Setting up the syringe pump. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Cyclic Peptide Synthesis.
  • Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of peptide science, 9(8), 471-501.
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current topics in medicinal chemistry, 2(3), 325-341.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Peptide macrocyclization on solid phase. Journal of visualized experiments: JoVE, (10).
  • Solomon H. Reisberg. (2020, January 18).
  • Prashant Mhatre. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.
  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (n.d.).
  • Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization reactions: the importance of conformational, configurational, and template-induced preorganization. Chemical reviews, 115(16), 8736-8834.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Wikipedia. (2023, October 27). High dilution principle.
  • Aapptec. (n.d.). Coupling Reagents.
  • Zhang, W., & Moore, J. S. (2007). Shape-persistent macrocycles: from molecules to materials.
  • Reddit. (2014, March 16). Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Second pump is for coupling reagent, which decomposes in base (in the pot.). r/chemistry.
  • Cavelier, F., & Vives, E. (2007). On-resin peptide side-chain-to-side-chain cyclization. Current protocols in peptide science, Chapter 6: Unit 6.11.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1994). Automated solid-phase synthesis of cyclic peptides. In Peptides (pp. 91-93). Springer, Dordrecht.

Sources

stability of 1,3-bis(bromomethyl)-5-nitrobenzene under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 1,3-bis(bromomethyl)-5-nitrobenzene

Executive Summary: The "Personality" of the Molecule

Compound: this compound CAS: 51760-20-4 Core Function: Bi-functional electrophilic linker for macrocyclization (e.g., cyclophanes, bicyclic peptides).

Technical Assessment: This compound is a highly activated benzylic electrophile . The 5-nitro group acts as a strong electron-withdrawing group (EWG), significantly reducing electron density at the benzylic carbons. While this increases reactivity toward desired nucleophiles (amines, thiols, phenoxides), it simultaneously lowers the activation energy for unwanted hydrolysis.

Stability Verdict:

  • Solid State: Stable if stored dry, dark, and cool (

    
    ).
    
  • Basic Conditions (Anhydrous): Stable only if the base is non-nucleophilic and the solvent is strictly anhydrous.

  • Basic Conditions (Aqueous/Protophilic): Unstable. Rapidly hydrolyzes to 1,3-bis(hydroxymethyl)-5-nitrobenzene (diol) or forms oligomers.

Stability Profile & Degradation Pathways

The following diagram illustrates the divergent pathways this molecule takes depending on basic conditions and water content.

StabilityPathways Start 1,3-bis(bromomethyl)- 5-nitrobenzene BaseWet Aqueous Base / Wet Solvent (OH⁻ present) Start->BaseWet Exposure BaseDryHighConc Anhydrous Base High Concentration Start->BaseDryHighConc Exposure BaseDryLowConc Anhydrous Base High Dilution + Nucleophile Start->BaseDryLowConc Controlled Rxn Hydrolysis Hydrolysis Product (Diol) BaseWet->Hydrolysis Rapid Substitution (SN2) Polymer Linear Oligomers/ Polymers BaseDryHighConc->Polymer Intermolecular Alkylation Macrocycle Desired Macrocycle BaseDryLowConc->Macrocycle Intramolecular Cyclization

Figure 1: Reaction fate of this compound under varying basic conditions.

Detailed Degradation Mechanisms
ConditionMechanismOutcomeRisk Level
Aqueous Base (

in water)
Hydrolysis (

):
Hydroxide ions attack the benzylic carbon. The nitro group accelerates this by stabilizing the transition state.
Formation of 1,3-bis(hydroxymethyl)-5-nitrobenzene . This is a dead-end byproduct for alkylation reactions.CRITICAL
Strong Non-Nucleophilic Base (e.g.,

)
Ether Formation / Degradation: If alcohol solvents are used, rapid etherification occurs. Strong bases can also induce oxidative degradation of the nitro-aromatic core (Wohl-type reactions).Formation of benzyl ethers or complex tars (decomposition).HIGH
Weak Base in Anhydrous Solvent (

in Acetone/DMF)
Stable Intermediate: The base deprotonates the nucleophile (not the linker). The linker remains stable if water is excluded.Desired State. Allows for controlled coupling with amines/thiols.LOW (if dry)

Troubleshooting Guide: Common Failure Modes

Issue 1: "I see a new spot on TLC that is much more polar than my starting material."
  • Diagnosis: Hydrolysis. You have likely converted your dibromide into the diol (benzyl alcohol derivative).

  • Root Cause:

    • Solvents (DMF, DMSO, Acetonitrile) were not dried properly.

    • Hygroscopic bases (

      
      , 
      
      
      
      ) absorbed moisture from the air before use.
  • Solution:

    • Protocol Fix: Dry solvents over molecular sieves (3Å or 4Å) for 24 hours. Flame-dry glassware.

    • Reagent Fix: Dry inorganic bases in an oven (

      
      ) overnight before use.
      
Issue 2: "My reaction mixture turned into a gummy, insoluble mess."
  • Diagnosis: Polymerization. [1]

  • Root Cause: Concentration Violation. In macrocyclization, if the concentration of the linker and the nucleophile is too high, intermolecular reactions (chain growth) outcompete intramolecular reactions (ring closure).

  • Solution:

    • Protocol Fix: Adopt High Dilution Principles . The concentration should typically be

      
      .
      
    • Technique: Use a syringe pump to slowly add the linker solution to the nucleophile/base mixture over 4–8 hours (Pseudo-high dilution).

Issue 3: "Low yield when using amines as nucleophiles."
  • Diagnosis: Quaternization.

  • Root Cause: The product (a secondary or tertiary amine) is still nucleophilic and reacts with another molecule of the linker, forming quaternary ammonium salts.

  • Solution:

    • Protocol Fix: Ensure stoichiometry is precise (1:1). If synthesizing a secondary amine, use a protecting group strategy (e.g., sulfonamide) to reduce the nucleophilicity of the product, then deprotect later.

Validated Experimental Protocol: Macrocyclization

Objective: Coupling this compound with a dithiol or diamine linker.

Reagents:

  • Linker: this compound (1.0 eq).

  • Nucleophile: Target diamine/dithiol (1.0 eq).

  • Base: Cesium Carbonate (

    
    ) (2.5 eq) – Preferred for the "Cesium Effect" (template effect).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Base Suspension:

    • Add anhydrous MeCN and

      
      . Stir vigorously.
      
  • High Dilution Setup:

    • Dissolve the Nucleophile in MeCN (Solution A).

    • Dissolve the This compound in MeCN (Solution B).

    • Critical: The final concentration in the reaction flask should not exceed 2 mM .

  • Addition:

    • Simultaneously add Solution A and Solution B to the stirring base suspension using a syringe pump over 6–8 hours .

    • Why? This keeps the instantaneous concentration of free reagents low, favoring cyclization over polymerization.

  • Workup:

    • Filter off the inorganic solids.[2]

    • Evaporate solvent.[2]

    • Purify via flash column chromatography (Silica gel).

FAQ: Technical Q&A

Q: Can I use NaOH or KOH as the base? A: No. Hydroxide ions are strong nucleophiles and will rapidly displace the bromide to form the diol. Use non-nucleophilic, weak inorganic bases like


 or 

, or hindered organic bases like DIPEA (though DIPEA may react slowly with the bromide to form salts).

Q: Why does the reaction turn yellow/orange? A: Nitro-aromatics often form colored charge-transfer complexes in basic solutions or upon slight degradation. A pale yellow color is normal. A deep black/brown tar indicates decomposition.

Q: Is the 5-nitro group stable to these conditions? A: Yes, the nitro group is generally stable to mild alkylation conditions (


/DMF). However, avoid strong reducing agents (like 

) or extremely harsh basic conditions (refluxing aqueous NaOH) which could degrade the ring.

Q: How do I store the solid compound? A: Store at


 in a tightly sealed container. It is somewhat lachrymatory (tear-inducing) and irritating; handle in a fume hood.

References

  • ChemicalBook. (2025). This compound Properties and Suppliers.Link

  • National Institutes of Health (NIH) - PMC. (2009). 1,3-Bis(bromomethyl)-2-nitrobenzene (Structural Analog Analysis).Link

  • BenchChem. (2025).[3] Side reactions and byproducts in Benzyl bromide synthesis and substitution.[3]Link

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Substitution and Stability.[4]Link

  • Alfa Chemistry. (2025). Product Specification: 1,3-Bis-(bromomethyl)-5-nitrobenzene.[5][6]Link

Sources

Technical Support Center: Recrystallization of 5-nitro-α,α'-dibromo-m-xylene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-nitro-α,α'-dibromo-m-xylene. The following information is synthesized from established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Recrystallization of 5-nitro-α,α'-dibromo-m-xylene

5-nitro-α,α'-dibromo-m-xylene is a substituted aromatic compound whose purification is critical for its use in further synthetic applications. Recrystallization is a powerful technique for purifying solid organic compounds. The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. This differential solubility allows for the separation of the desired compound from impurities.

Due to the presence of both a nitro group and bromine atoms, 5-nitro-α,α'-dibromo-m-xylene possesses a unique polarity that must be considered when selecting a recrystallization solvent. This guide will walk you through solvent selection, provide a general recrystallization protocol, and offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics to look for in a recrystallization solvent for 5-nitro-α,α'-dibromo-m-xylene?

A1: The ideal solvent for recrystallizing 5-nitro-α,α'-dibromo-m-xylene should exhibit a significant difference in the compound's solubility at high and low temperatures.[1] Specifically, the compound should be highly soluble in the boiling solvent but poorly soluble at or below room temperature to maximize recovery.[1] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[1] The solvent must also be chemically inert to the compound.[1]

Q2: How does the molecular structure of 5-nitro-α,α'-dibromo-m-xylene influence solvent choice?

A2: The molecule has both polar and non-polar characteristics. The nitro group is strongly electron-withdrawing and contributes to the compound's polarity.[1] The aromatic ring and the bromomethyl groups have non-polar character. Therefore, solvents of intermediate polarity are often a good starting point. The principle of "like dissolves like" suggests that a solvent with a similar polarity to the solute will be most effective.[1] For nitroaromatic compounds, alcoholic solvents are often a good first choice.[1][2]

Q3: When is it appropriate to use a mixed solvent system?

A3: A mixed solvent system is beneficial when a single solvent does not meet the ideal solubility criteria.[1] This is often the case when a compound is highly soluble in one solvent and poorly soluble in another.[1] By creating a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble), you can fine-tune the solubility profile. Common miscible pairs include ethanol-water and ethyl acetate-hexane.[3]

Troubleshooting Guide

Problem Possible Cause Solution
The compound will not dissolve, even when boiling. The solvent is too non-polar.Try a more polar solvent or a mixed solvent system with a higher proportion of the "good" solvent.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound.Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool more slowly. If the issue persists, consider a lower-boiling point solvent.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration of the solute. Try adding a seed crystal to induce crystallization. If crystals still do not form, a different solvent or a mixed solvent system may be necessary.
The crystal yield is very low. The compound has significant solubility in the cold solvent, or too much solvent was used initially.Before filtering, cool the flask in an ice bath to minimize the solubility of the compound.[3] In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
The crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[3] Be aware that charcoal can adsorb some of the desired product.

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization.

  • Initial Screening: Place a small amount (10-20 mg) of the crude 5-nitro-α,α'-dibromo-m-xylene into several test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, chloroform, or a mixture like ethanol/water) dropwise at room temperature.[3]

  • Solubility at Room Temperature: Observe if the compound dissolves readily. A good solvent will not dissolve the compound at this stage.

  • Solubility at Elevated Temperature: Gently heat the test tubes that did not show dissolution at room temperature. Add the solvent dropwise until the solid just dissolves.

  • Crystallization upon Cooling: Allow the hot, saturated solutions to cool to room temperature and then in an ice bath.

  • Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant crystals upon cooling.

Recommended Solvents for 5-nitro-α,α'-dibromo-m-xylene

Based on the principles of recrystallization for related compounds, the following solvents are recommended for initial screening:

Solvent/System Rationale Reference for Related Compounds
Ethanol Alcoholic solvents are often effective for nitroaromatic compounds.[1][2] Ethanol has been successfully used for the recrystallization of α,α'-dibromo-o-xylene.[4][1][2][4]
Chloroform Has been used for the recrystallization of α,α'-dibromo-o-xylene and 1,3-bis(dibromomethyl)benzene.[4][5][4][5]
Ethanol/Water A common mixed solvent system that can be tailored to achieve the ideal polarity.[1][3][1][3]
Ethyl Acetate/Hexane Another effective mixed solvent system for compounds of intermediate polarity.[3][3]
Standard Recrystallization Workflow

The following diagram and protocol outline the standard procedure for recrystallization.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_collection Collection & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal amount of boiling solvent A->B C 3. (Optional) Add activated charcoal for colored impurities B->C If solution is colored D 4. Perform hot gravity filtration B->D If solution has insoluble impurities C->D E 5. Allow filtrate to cool slowly to room temperature D->E F 6. Cool in an ice bath to maximize yield E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with a small amount of ice-cold solvent G->H I 9. Dry the purified crystals H->I

Caption: Standard recrystallization workflow.

Detailed Protocol:

  • Dissolve the Crude Product: Place the crude 5-nitro-α,α'-dibromo-m-xylene in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue to add the minimum amount of hot solvent dropwise until all the solid has just dissolved.[3]

  • Decolorize (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3] This step should be done quickly to prevent premature crystallization.

  • Crystallize: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.[3]

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]

  • Dry: Allow the crystals to dry completely to remove any residual solvent.[3] This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • PrepChem.com. (n.d.). Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved from [Link]

Sources

Validation & Comparative

reactivity comparison of 5-nitro vs 5-tert-butyl bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of macrocycles, fragment-based drug discovery (FBDD), and polymer cross-linking, the choice of linker determines not just the final scaffold properties but the success of the synthesis itself.

This guide compares two meta-substituted benzylic electrophiles: 5-nitro-1,3-bis(bromomethyl)benzene (5-NO₂) and 5-tert-butyl-1,3-bis(bromomethyl)benzene (5-tBu) .

The Verdict:

  • Select 5-tert-Butyl for kinetic efficiency and solubility . Contrary to simple electrophilicity models, the electron-donating tert-butyl group stabilizes the partial positive charge in the benzylic transition state, often accelerating substitution with soft nucleophiles (thiols, amines) while suppressing aggregation.

  • Select 5-Nitro for post-synthetic functionalization . While kinetically slower in "loose"

    
     reactions and prone to lower solubility, the nitro group serves as a latent amine handle for attaching warheads, fluorophores, or solubility tags after the macrocycle is formed.
    

Part 1: Mechanistic Analysis & Reactivity Profile

The Benzylic Paradox

To understand the reactivity difference, one must look beyond the ground-state electrophilicity. While the nitro group is a strong electron-withdrawing group (EWG, Hammett


), which polarizes the C-Br bond, it does not necessarily accelerate the reaction.

Benzylic nucleophilic substitutions (


) typically proceed via a "loose" transition state . As the nucleophile approaches and the bromide leaves, significant positive charge builds up on the benzylic carbon.
  • 5-tert-Butyl Effect (EDG): The tert-butyl group (

    
    ) donates electron density inductively and through hyperconjugation. This stabilizes the developing cationic character in the transition state, lowering the activation energy (
    
    
    
    ).
  • 5-Nitro Effect (EWG): The nitro group destabilizes this partial positive charge, effectively raising the

    
     for nucleophiles that rely on orbital overlap (soft nucleophiles like thiols).
    
Reaction Coordinate Visualization

The following diagram illustrates the energy landscape for the reaction of these linkers with a generic thiol nucleophile (R-SH).

ReactionCoordinate Figure 1: Comparative Reaction Coordinate for Benzylic Substitution Start Reactants (Linker + Nu:) TS_tBu TS (t-Butyl) Stabilized u03b4+ Start->TS_tBu Lower Ea TS_Nitro TS (Nitro) Destabilized u03b4+ Start->TS_Nitro Higher Ea Product Product (Macrocycle) TS_tBu->Product TS_Nitro->Product

Figure 1: The electron-donating t-butyl group lowers the activation energy by stabilizing the carbocationic character of the transition state.

Part 2: Comparative Performance Data

The following data synthesizes kinetic trends from benzyl bromide analogs and application-specific observations in macrocyclization chemistry.

Table 1: Physicochemical & Kinetic Comparison
Feature5-tert-Butyl-1,3-bis(bromomethyl)benzene5-Nitro-1,3-bis(bromomethyl)benzene
Hammett Constant (

)
-0.10 (Electron Donating)+0.71 (Electron Withdrawing)
Relative

Rate (vs. H)
1.2x - 2.0x Faster (Nucleophile dependent)0.5x - 0.8x Slower (Nucleophile dependent)
Solubility (DCM/THF) High (Lipophilic bulk prevents stacking)Moderate to Low (Polar, prone to stacking)
Melting Point ~28°C (Low melting solid/oil)~98-100°C (Crystalline solid)
Primary Application Solubility enhancement, kinetic scaffoldLatent functional handle (via reduction)
Side Reactions Minimal; Steric bulk protects corePotential redox interference; lower yields
Solubility Factors in Macrocyclization

In dilute conditions required for macrocyclization (to favor intramolecular over intermolecular reaction), solubility is critical.

  • 5-tBu: The bulky alkyl group disrupts

    
    -
    
    
    
    stacking interactions, keeping the growing peptide/polymer chain solvated in organic media (DCM, DMF). This leads to cleaner reaction profiles and easier purification.
  • 5-NO₂: The planar, polar nitro group can induce aggregation or precipitation of intermediates, trapping them before cyclization is complete. This often necessitates higher dilution factors or more polar solvents (DMSO/NMP).

Part 3: Experimental Protocols

Protocol A: Cysteine-Based Peptide Macrocyclization

Use this protocol for "stapling" peptides with two cysteine residues.

Reagents:

  • Peptide (containing Cys-X-X-Cys motif)

  • Linker: 5-tert-butyl-1,3-bis(bromomethyl)benzene (Preferred for yield)

  • Base: Ammonium Bicarbonate (

    
    ) or DIPEA
    
  • Solvent: Water/Acetonitrile (1:1) or DMF[1]

Workflow:

  • Preparation: Dissolve peptide to 0.5 mM in degassed solvent. (Note: Low concentration is vital to prevent dimerization).

  • Linker Addition:

    • For 5-tBu: Dissolve 1.2 equivalents in acetonitrile.

    • For 5-NO₂: Dissolve 1.2 equivalents in DMF (requires sonication).

  • Reaction: Add linker solution dropwise to the peptide solution while stirring under

    
    .
    
  • pH Adjustment: Adjust pH to 8.0 using mild base.

    • Critical Insight: For 5-NO₂, maintain pH strictly < 8.5. The electron-deficient ring is more susceptible to hydrolysis or side reactions with hydroxide ions.

  • Monitoring: Monitor via LC-MS.

    • Expectation: 5-tBu reaction typically completes in < 1 hour. 5-NO₂ may require 2-4 hours.

  • Quenching: Quench with 1% TFA once starting material is consumed.

Protocol B: Functionalization of the Nitro-Linker

If you selected the 5-nitro linker, use this downstream workflow to activate it.

  • Reduction: Treat the purified macrocycle with

    
     (10 eq.) in Ethanol/HCl or use 
    
    
    
    (if peptide contains no sulfur; sulfur poisons Pd).
    • Alternative: Zinc/Acetic acid is milder for sulfur-containing peptides.

  • Coupling: The resulting aniline can be acylated with NHS-esters (e.g., Fluorescein-NHS) to create a tracer.

Part 4: Decision Matrix

Use the logic flow below to select the correct reagent for your specific campaign.

DecisionMatrix Start Start: Select Linker Q1 Do you need to attach a drug/dye to the linker later? Start->Q1 SelectNitro Select 5-Nitro Analog (Accept lower yield for utility) Q1->SelectNitro Yes Q2 Is the peptide/substrate poorly soluble? Q1->Q2 No Branch1_Yes Yes Branch1_No No SelectTBu Select 5-tert-Butyl Analog (Maximizes solubility & rate) Q2->SelectTBu Yes SelectUnsub Consider Unsubstituted 1,3-bis(bromomethyl)benzene Q2->SelectUnsub No Branch2_Yes Yes Branch2_No No

Figure 2: Decision tree for reagent selection based on project requirements.

References

  • Nucleophilic Substitution Kinetics of Benzyl Bromides Panigrahi, A. K., & Sinha, S.[2][3] (2025).[4][5] "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide." ResearchGate.[6] Supports the claim that EWGs like nitro decrease reaction rates in specific benzylic substitutions involving amine nucleophiles.[6]

  • Hammett Equation & Benzylic Reactivity Wikipedia Contributors. "Hammett equation."[3] Provides the theoretical framework (

    
     values) explaining why EDGs can accelerate reactions with carbocation character in the transition state.
    
  • Macrocyclization Reagents & Applications BenchChem Guide. "A Comparative Guide to Bis(bromomethyl) Reagents."[7] General overview of bis(bromomethyl)benzene reagents in polymer and macrocycle synthesis.

  • Structural Data of 5-Nitro Derivatives Nawaz, M., et al. (2010). "1,3-Bis(bromomethyl)-2-nitrobenzene." Acta Crystallographica Section E. Provides crystallographic evidence of the geometry and steric considerations for nitro-substituted linkers.

  • Peptide Macrocyclization Strategies Heinis, C., et al. (2014).[2] "Chemical Macrocyclization of Peptides Fused to Antibody Fc Fragments." Discusses the use of bromomethyl benzenes in cysteine-based peptide stapling.

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Bis(bromomethyl)-5-nitrobenzene

[1]

Part 1: Executive Hazard Analysis

Do not treat this chemical as a standard organic solid. 1,3-Bis(bromomethyl)-5-nitrobenzene is a potent lachrymator and alkylating agent .[1] While the nitro group suggests thermal sensitivity, the primary operational risks are immediate, debilitating irritation to mucous membranes (eyes/lungs) and severe skin corrosion.

The "Canary" Effect: The lachrymatory nature provides an immediate warning property.[1] If you smell it or feel eye irritation, primary containment has already failed , and you are currently being exposed.[1]

Physicochemical Hazard Profile
PropertySpecificationOperational Implication
State Solid (Pale yellow powder)High risk of dust generation during weighing.[1]
Reactivity Alkylating AgentReacts violently with nucleophiles (amines, bases).[1] Hydrolyzes in moist air to release HBr.[1]
Health Hazards H314: Causes severe burnsH318: Causes serious eye damageLachrymator Requires "Zero-Skin-Contact" protocol.[1]
Vapor Pressure Low (Solid), but sublimatesFumes can migrate; never open outside a fume hood.[1]
Part 2: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for this compound.[1] The benzyl bromide moieties can permeate standard nitrile gloves rapidly. We utilize a "Defense in Depth" strategy.

1. Hand Protection: The "Double-Glove" Protocol

The Failure Point: Standard disposable nitrile gloves provide only minutes of protection against benzyl halides before permeation occurs.[1]

  • Inner Layer (Barrier): Silver Shield® (Laminate) or Viton® .[1]

    • Why: These materials provide >4 hours of breakthrough time against brominated alkyls.[1]

  • Outer Layer (Mechanical): 5-8 mil Nitrile .[1]

    • Why: Silver Shield gloves are baggy and slippery.[1] The outer nitrile glove provides dexterity and protects the expensive inner glove from physical tears.

  • Protocol: Inspect inner gloves for yellowing (indication of degradation) before every use.[1]

2. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1] NO EXCEPTIONS.

  • Secondary (In Hood): Chemical Splash Goggles (Ventless preferred) + Face Shield.[1]

    • Why: Safety glasses allow vapors to bypass and irritate eyes, causing reflex tearing that blinds the operator during critical handling.

  • Emergency (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.[1]

3. Body Protection
  • Standard cotton lab coat (buttoned).[1]

  • Chemical-resistant apron (Tychem® or PVC) recommended during scale-up (>5g) to prevent dust embedding in clothing fibers.[1]

Visualization: PPE Layering Logic

PPE_Strategycluster_HandsHand Protection (Critical)cluster_EyesEye/Face ProtectionHazardThis compoundHoodPrimary Barrier:Fume HoodHazard->HoodContained ByOuterGloveOuter: Nitrile (Dexterity)Hood->OuterGloveHandlingShieldFace ShieldHood->ShieldInnerGloveInner: Silver Shield (Permeation Barrier)OuterGlove->InnerGloveProtectsGogglesVentless GogglesShield->Goggles

Figure 1: The "Defense in Depth" PPE strategy prioritizes engineering controls (Hood) followed by permeation-resistant layering.[1]

Part 3: Operational Protocols
A. Weighing & Transfer (Highest Risk Step)

Static electricity can disperse this lachrymatory powder into the air.[1]

  • Location: Balance MUST be inside the fume hood.[1] If the balance is fixed outside, use a "Powder Containment Hood" or a glove box.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Tools: Use disposable plastic spatulas (less static than metal) or dedicated glass tools.

  • Transfer: Dissolve the solid in the reaction solvent inside the weighing vessel (if possible) before transferring to the reaction flask. Handling solutions is safer than handling dust.[1]

B. Reaction Setup
  • Vessel: Use standard round-bottom flasks with joint clips.

  • Ventilation: Connect the condenser top to an inert gas line (Nitrogen/Argon) venting through an oil bubbler into a scrubber (dilute NaOH) to trap evolved HBr.[1]

  • Temperature: Do not overheat. Thermal decomposition releases NOₓ and Br₂.[1]

Part 4: Emergency Response & Decontamination[1]
Spill Response Workflow

Do not dry sweep. Dry sweeping generates lachrymatory dust clouds.[1]

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate Lab(Allow dust to settle)Spill->EvacuatePPE_Up2. Don Full PPE(Double Gloves + Resp)Evacuate->PPE_UpCover3. Cover withSolvent-Soaked PadsPPE_Up->CoverNeutralize4. Apply Quench Solution(Ethanolamine/Alcohol)Cover->NeutralizeWaste5. Collect asHazardous WasteNeutralize->Waste

Figure 2: Sequential workflow for managing solid spills to minimize airborne contamination.[1]

Decontamination / Quenching Solution

To destroy the alkylating capability of the chemical (on glassware or spills), use a nucleophilic solution:

  • Recipe: 10% Ethanolamine (or concentrated Ammonia) in Ethanol or Isopropanol.

  • Mechanism: The amine attacks the bromomethyl groups via SN2 reaction, converting the toxic alkyl bromide into a non-volatile ammonium salt.

  • Soak Time: Allow glassware to soak for >1 hour before washing.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][4][7][8] Force eyelids open. Do not wait for medical personnel to begin flushing.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1][5][8][9] Wash with soap and water (do not use alcohol; it may increase skin absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Part 5: References
  • Sigma-Aldrich. (2023).[1][9] Safety Data Sheet: this compound.

  • TCI Chemicals. (2023).[1] Safety Data Sheet: 1,3,5-Tris(bromomethyl)benzene (Analogue).

  • Ansell. (2022).[1] Chemical Glove Resistance Guide (Permeation data for Benzyl Bromide).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] CAMEO Chemicals: Benzyl Bromide (Chemical Analogue Data). [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.